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Cat. No.: B607216 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological profile of DSP-
2230, an investigational small molecule being developed for the treatment of neuropathic pain.

This document is intended for researchers, scientists, and drug development professionals,

and consolidates available preclinical and clinical data on its mechanism of action,

pharmacokinetics, and pharmacodynamics.

Core Mechanism of Action: Multi-Target Inhibition of
Voltage-Gated Sodium Channels
DSP-2230 is an orally active, selective inhibitor of voltage-gated sodium channels (Nav), with a

distinct profile targeting subtypes crucial for pain signal transmission.[1][2] Specifically, it blocks

Nav1.7, Nav1.8, and Nav1.9 channels, which are predominantly expressed in peripheral

sensory neurons.[1][2][3] By inhibiting these channels, DSP-2230 reduces the influx of sodium

ions, thereby suppressing the generation and propagation of neuronal action potentials and

leading to its analgesic activity.[1][2]

The inhibitory activity of DSP-2230 on these key sodium channel subtypes has been quantified

through in vitro electrophysiological studies.

Table 1: In Vitro Inhibitory Activity of DSP-2230 on Voltage-Gated Sodium Channels
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Target IC50 (μM)

Nav1.7 7.1[1][2]

Nav1.8 11.4[1][2]

Nav1.9 6.7[1][2]

Preclinical Efficacy in Neuropathic Pain Models
Preclinical studies in animal models of neuropathic pain have demonstrated the analgesic

potential of DSP-2230. In a mouse model featuring the R222S mutation, oral administration of

DSP-2230 at doses of 3-30 mg/kg once daily for six days resulted in a reduction of both

thermal and mechanical hyperalgesia.[2] Furthermore, the compound also exhibited an

inhibitory effect on thermal hyperalgesia in wildtype mice.[2] These findings from preclinical

models suggest that DSP-2230 has the potential to alleviate neuropathic pain symptoms.

Clinical Pharmacology: Human Studies
DSP-2230 has undergone Phase 1 clinical trials in healthy volunteers to assess its safety,

tolerability, and pharmacokinetics.[4][5] These studies involved single and multiple ascending

doses, as well as an evaluation of the effect of food on its pharmacokinetic profile.[4]

Pharmacokinetic Profile
A Phase 1 study was conducted to determine the plasma and urinary pharmacokinetic

parameters of DSP-2230 and its metabolite.[4] The study design included single ascending

doses in the fasted state and multiple ascending doses over 14 days in the fed state.[4] While

specific quantitative data such as Cmax, Tmax, AUC, and half-life from these studies are not

publicly available in detail, the trials were designed to comprehensively characterize these

parameters.[4][5]

Pharmacodynamic Evaluation in Experimental Pain
Models
The pharmacodynamic effects of DSP-2230 were investigated in healthy male subjects using

established human experimental pain models: the intradermal capsaicin and ultraviolet B (UVB)
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radiation models.[1][6] These studies aimed to assess the analgesic properties of DSP-2230 in

controlled settings of induced pain and hypersensitivity.[1][6]

Table 2: Overview of Phase 1 Pharmacodynamic Studies

Study Identifier Model Positive Control Key Endpoints

ISRCTN80154838 Intradermal Capsaicin Pregabalin

Subjective pain rating

(VAS), area of

punctate

hyperalgesia, area of

brush-evoked

allodynia, area and

intensity of vascular

flare (Laser Doppler

Flowmetry)[1]

ISRCTN80154838
Ultraviolet B (UVB)

Radiation
Ibuprofen Lysine

Heat pain detection

threshold (HPDT),

heat pain tolerance

threshold (HPTT),

area and intensity of

vascular flare (Laser

Doppler Flowmetry)[1]

While the specific quantitative results from these pharmacodynamic assessments are not

publicly available, the selection of these models and endpoints indicates a thorough

investigation into the analgesic and anti-hyperalgesic effects of DSP-2230.

Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
The inhibitory activity of DSP-2230 on sodium channels was likely determined using the whole-

cell patch-clamp technique on cells expressing the specific human Nav channel subtypes.

Experimental Workflow for Whole-Cell Patch-Clamp
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Caption: Workflow for assessing sodium channel inhibition using whole-cell patch-clamp.

Methodology:

Cell Culture: Mammalian cells (e.g., HEK293) stably expressing the human Nav1.7, Nav1.8,

or Nav1.9 channels are cultured under standard conditions.

Recording: Whole-cell voltage-clamp recordings are performed at room temperature.

Borosilicate glass pipettes with a specific resistance are filled with an internal solution.

Voltage Protocol: Cells are held at a negative holding potential (e.g., -120 mV). Depolarizing

voltage steps are applied to elicit sodium currents.

Drug Application: DSP-2230 is applied at various concentrations to the extracellular solution

to determine the concentration-dependent block of the sodium current.

Data Analysis: The peak inward current at each concentration is measured and normalized

to the control current to calculate the IC50 value.

Clinical Pharmacodynamics: Capsaicin-Induced Pain
Model
This model is used to induce central sensitization, a key mechanism in neuropathic pain.

Experimental Workflow for Capsaicin-Induced Pain Model
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Procedure

Baseline Sensory Testing

Oral Administration of
DSP-2230 or Placebo

Intradermal Injection
of Capsaicin (100 µg)

Pain Assessment (VAS)

Assessment of Hyperalgesia
and Allodynia

Click to download full resolution via product page

Caption: Workflow for the capsaicin-induced pain model in clinical trials.

Methodology:

Subject Preparation: Healthy volunteers are familiarized with the testing procedures.

Baseline Measurements: Baseline sensory thresholds and pain ratings are established.

Drug Administration: A single oral dose of DSP-2230 or placebo is administered in a double-

blind, crossover fashion.

Capsaicin Injection: A standardized dose of capsaicin (e.g., 100 µg in 100 µL saline) is

injected intradermally into the volar forearm.[1]
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Assessments:

Spontaneous Pain: Subjects rate the intensity of ongoing pain using a Visual Analog Scale

(VAS) at specified time points.

Area of Hyperalgesia: The area of increased sensitivity to punctate stimuli (e.g., von Frey

filaments) is mapped.

Area of Allodynia: The area where a normally non-painful stimulus (e.g., a brush) evokes

pain is determined.

Vascular Flare: The area and intensity of the resulting flare response are measured using

Laser Doppler Flowmetry.[1]

Clinical Pharmacodynamics: UVB Radiation-Induced
Pain Model
This model induces a localized inflammatory response, leading to primary hyperalgesia.

Experimental Workflow for UVB-Induced Pain Model
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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